4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonylpiperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-10-1-3-11(4-2-10)18(16,17)14-7-5-13(9-15)6-8-14/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARZPKHJMDHDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Bromobenzenesulfonyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Bromobenzenesulfonyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The aldehyde group can form covalent bonds with nucleophilic residues in the target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The piperazine-1-carbaldehyde scaffold is versatile, with modifications at the N-4 position influencing biological activity and physicochemical properties. Key analogs include:
Physicochemical Properties
Melting Points :
Solubility :
- Sulfonyl groups (e.g., 4-bromobenzenesulfonyl) enhance water solubility via polar interactions, whereas aromatic substituents (e.g., naphthoyl) may reduce solubility .
Biological Activity
4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.
- IUPAC Name: 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde
- CAS Number: 928888-65-7
- Molecular Formula: C11H12BrN2O2S
- Molecular Weight: 320.29 g/mol
Synthesis Methods
The synthesis of 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde typically involves:
- Formation of Piperazine Derivative:
- Reaction of piperazine with 4-bromobenzenesulfonyl chloride.
- Aldehyde Introduction:
- Conversion of the resulting sulfonamide to the aldehyde via oxidation.
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including:
- Enzymatic Inhibition: It may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation: Potential interaction with neurotransmitter receptors, influencing pathways related to anxiety and depression.
Antimicrobial Activity
Research indicates that 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. A notable study demonstrated its ability to induce apoptosis in cancer cell lines, specifically:
- Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
Neuropharmacological Effects
The compound has been investigated for its potential neuropharmacological effects, particularly in models of anxiety and depression. Preliminary findings suggest:
- Reduction in anxiety-like behaviors in rodent models.
- Potential as a lead compound for developing new antidepressants.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various piperazine derivatives, including 4-(4-Bromobenzenesulfonyl)piperazine-1-carbaldehyde. Results indicated that it inhibited the growth of pathogenic bacteria at low micromolar concentrations, showcasing its potential as an antimicrobial agent .
Study 2: Anticancer Activity
In a research article focusing on novel anticancer agents, this compound was tested against several cancer cell lines. The findings revealed that it significantly reduced cell viability in MCF-7 and HeLa cells through apoptosis induction mechanisms .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-bromobenzenesulfonyl)piperazine-1-carbaldehyde?
- Methodology :
- Step 1 : React 4-bromobenzenesulfonyl chloride with a piperazine derivative (e.g., piperazine-1-carbaldehyde) under basic conditions (e.g., NaH/DMF) to introduce the sulfonyl group .
- Step 2 : Formylate the piperazine nitrogen using formic acid derivatives (e.g., formamide in acidic conditions) or oxidize a hydroxymethyl precursor with mild oxidizing agents like MnO₂ .
- Purification : Use column chromatography (hexanes/EtOAC with 0.25% Et₃N) or crystallization (e.g., Et₂O) to isolate the product .
Q. How can the purity and structural integrity of this compound be validated?
- Techniques :
- NMR Spectroscopy : Confirm the presence of the carbaldehyde proton (~9-10 ppm in ¹H NMR) and sulfonyl group signals (¹³C NMR ~110-120 ppm) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) .
- Elemental Analysis : Match calculated and observed C, H, N, S, and Br percentages to confirm purity (>98%) .
Q. What solvent systems are optimal for handling this compound in biological assays?
- Guidelines :
- Solubility : Pre-dissolve in DMSO (10–50 mM stock) due to the compound’s lipophilicity (predicted logP ~2.5–3.0). Dilute in PBS or cell culture media (<1% DMSO final concentration) .
- Stability : Monitor degradation under UV light or varying pH (4–9) using HPLC with a C18 column .
Advanced Research Questions
Q. How does the bromobenzenesulfonyl moiety influence enzyme inhibition compared to other aryl sulfonyl groups?
- Structure-Activity Relationship (SAR) :
- The bromine atom enhances steric bulk and electron-withdrawing effects, potentially increasing selectivity for enzymes like aldo-keto reductases (AKR1C1/C3). Compare inhibition data (Ki values) with analogs lacking bromine or using fluorophenyl groups .
- Experimental Design : Perform competitive inhibition assays with AKR1C isoforms and analyze binding kinetics via surface plasmon resonance (SPR) .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Troubleshooting :
- Assay Conditions : Standardize pH (e.g., 7.4 vs. 6.8), co-factor concentrations (NADPH for AKRs), and temperature (25°C vs. 37°C) .
- Orthogonal Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and cross-validate with cellular assays (e.g., luciferase-based reporter systems) .
Q. How can computational modeling predict interactions with biological targets?
- Workflow :
- Molecular Docking : Use AutoDock Vina to model binding poses in AKR1C3 (PDB: 1ZQ5). Prioritize residues like Tyr55 and His117 for hydrogen bonding with the carbaldehyde group .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational flexibility .
Q. What challenges arise in optimizing this compound for in vivo pharmacokinetic studies?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
